molecular formula C13H19N5O B4779496 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B4779496
M. Wt: 261.32 g/mol
InChI Key: DZWTYECUQWYOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide, also known as EPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide is a cAMP-regulated guanine nucleotide exchange factor (GEF) that activates the small GTPases Rap1 and Rap2. The activation of Rap1 and Rap2 leads to downstream signaling pathways that regulate various cellular processes such as cell adhesion, migration, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and context. In neurons, this compound activation leads to the potentiation of synaptic transmission and long-term potentiation (LTP). In cardiomyocytes, this compound activation leads to the regulation of calcium handling and contractility. In cancer cells, this compound activation leads to the inhibition of cell proliferation and induction of apoptosis.

Advantages and Limitations for Lab Experiments

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its specificity for the small GTPases Rap1 and Rap2, its ability to activate downstream signaling pathways, and its potential applications in various fields. However, this compound also has some limitations, including its potential off-target effects, the need for specific inhibitors to study its effects, and the potential for cell-type-specific effects.

Future Directions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide has several potential future directions for research, including its role in neurodegenerative diseases, its potential as a therapeutic target for cardiovascular diseases, and its potential as a cancer therapeutic. Additionally, further studies are needed to better understand the mechanisms of this compound activation and its downstream signaling pathways.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide has been widely studied in various fields such as neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to play a role in synaptic plasticity and memory formation. In cardiovascular research, this compound has been found to regulate cardiac contractility and protect against cardiac hypertrophy. In cancer research, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis.

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N,1,3-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-5-18-8-11(6-14-18)7-16(3)13(19)12-9-17(4)15-10(12)2/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWTYECUQWYOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.